molecular formula C10H8ClNO2 B11890281 3-Chloro-2-(hydroxymethyl)quinolin-4-ol

3-Chloro-2-(hydroxymethyl)quinolin-4-ol

Cat. No.: B11890281
M. Wt: 209.63 g/mol
InChI Key: HBCFUIJUYWKMJA-UHFFFAOYSA-N
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Description

3-Chloro-2-(hydroxymethyl)quinolin-4-ol is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(hydroxymethyl)quinolin-4-ol typically involves the functionalization of the quinoline scaffold. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene under acidic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are gaining popularity due to their efficiency and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(hydroxymethyl)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

Scientific Research Applications

3-Chloro-2-(hydroxymethyl)quinolin-4-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(hydroxymethyl)quinolin-4-ol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

3-chloro-2-(hydroxymethyl)-1H-quinolin-4-one

InChI

InChI=1S/C10H8ClNO2/c11-9-8(5-13)12-7-4-2-1-3-6(7)10(9)14/h1-4,13H,5H2,(H,12,14)

InChI Key

HBCFUIJUYWKMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(N2)CO)Cl

Origin of Product

United States

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